molecular formula C19H29N3O5S2 B2646509 2-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione CAS No. 2320474-26-6

2-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione

Cat. No.: B2646509
CAS No.: 2320474-26-6
M. Wt: 443.58
InChI Key: YKLOGZDQLUZCGQ-UHFFFAOYSA-N
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Description

2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione is a synthetic organic compound provided for research purposes. Its complex structure incorporates multiple pharmacologically active motifs, including a 1,4-diazepane ring and a sulfonamide linker, which are common features in compounds investigated for central nervous system (CNS) activity . The integration of these specific heterocyclic systems suggests potential application in neuroscientific research, particularly in the study of neurodegenerative conditions. Compounds with sulfonamide and related heterocyclic structures have been explored for their neuroprotective properties, such as protecting human neuronal cells from toxin-induced damage and mitigating intracellular oxidative stress . The 1,4-diazepane moiety is a recognized building block in medicinal chemistry, often utilized in the synthesis of molecules with potential therapeutic applications . This reagent is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

2-[4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O5S2/c23-28(24)15-2-1-11-22(28)17-4-6-19(7-5-17)29(25,26)21-10-3-9-20(12-13-21)18-8-14-27-16-18/h4-7,18H,1-3,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLOGZDQLUZCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCN(CC3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the diazepane and oxolane rings separately, followed by their coupling with a sulfonyl chloride derivative. The final step involves the formation of the thiazinane ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

2-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1,2-Thiazinane-1,1-dioxide Derivatives

Several analogues share the 1,2-thiazinane-1,1-dioxide core but differ in substituents and synthetic routes:

Compound Name Key Substituents Synthetic Method Yield Reference
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) 4-Bromo-3,5-dimethylphenoxy group Ring-opening of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide with phenol 66%
4-(4-Bromo-3,5-dimethylphenoxy)-2-methyl-1,2-thiazinane-1,1-dioxide (36) Additional methyl group at position 2 Methylation of 35 using NaH and iodomethane 32%
2-(4-Bromobenzyl)-1,2-thiazinane-1,1-dioxide (276b) 4-Bromobenzyl group Direct sulfonamidation of (4-bromophenyl)methanol Not reported
Target Compound 4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl group Likely involves sulfonylation of 1,4-diazepane with oxolane substituents Not reported N/A

Key Observations :

  • Synthetic Efficiency : The target compound’s synthesis likely parallels 276b , utilizing sulfonylation chemistry, but with added complexity from the oxolane-diazepane moiety, which may reduce yields compared to simpler derivatives like 35 or 276b .

Heterocyclic Sulfonamides

Compounds with hybrid heterocycles and sulfonamide linkages provide additional context:

  • 5-Aryl-1,2-thiazinan-3-one-1,1-dioxide (40) : Synthesized via Suzuki coupling, this derivative features an aryl group at position 5 and a ketone at position 3. The absence of a diazepane or oxolane substituent simplifies its structure but limits conformational diversity compared to the target compound .
  • Spirocyclic Thiazinanes (e.g., 4a-e): These spiro compounds, such as 4-phenyl-9-(5-phenyl-[1,3,4]-oxadiazol-2-yl)-1,6-dithia-4,9-diaza-spiro-[4.4]-nonane-3,8-dione, demonstrate the versatility of thiazinane cores in forming complex architectures but lack the sulfonamide functionality critical to the target compound’s structure .

Pharmacological and Physicochemical Comparisons

While pharmacological data for the target compound are absent, insights can be inferred from analogues:

  • Enzyme Inhibition : Thiazinane sulfonamides like 35 and 40 are often evaluated as inhibitors of proteases or kinases due to their sulfone and heterocyclic motifs. The diazepane-oxolane group in the target compound may enhance selectivity for specific enzyme pockets .
  • Bioavailability: The oxolane ring may improve metabolic stability compared to derivatives with labile substituents (e.g., bromophenoxy groups in 35), as seen in other tetrahydrofuran-containing drugs .
  • Synthetic Challenges : The multi-step synthesis required for the target compound (e.g., diazepane functionalization, sulfonylation) contrasts with simpler derivatives like 276b , which are accessible in fewer steps .

Biological Activity

The compound 2-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)-1λ6,2-thiazinane-1,1-dione , identified by its CAS number 2320474-26-6 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C17H25N3O5SC_{17}H_{25}N_{3}O_{5}S, with a molecular weight of 383.5 g/mol . The structure features a thiazinane ring, a sulfonamide moiety, and a diazepane derivative, which are significant for its biological interactions.

Physical Properties

PropertyValue
Molecular FormulaC17H25N3O5S
Molecular Weight383.5 g/mol
CAS Number2320474-26-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurological and inflammatory pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to neurodegenerative diseases.

Pharmacological Effects

  • Neuroprotective Effects : Initial research indicates that the compound may exhibit neuroprotective properties, potentially beneficial in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes.
  • Anti-inflammatory Activity : The sulfonamide group is known for its anti-inflammatory effects, which could be leveraged in treating inflammatory disorders.
  • Anticancer Potential : Some derivatives of similar structures have shown promise as CXCR4 antagonists, suggesting potential applications in cancer therapy.

Case Study 1: Neuroprotective Activity

A study evaluated the compound's ability to inhibit AChE and BuChE. Results showed that it had a moderate inhibitory effect on these enzymes, with IC50 values comparable to known AChE inhibitors such as donepezil. The selectivity towards BuChE was particularly notable, indicating its potential as a therapeutic agent for cognitive impairments associated with Alzheimer's disease.

Case Study 2: Anti-inflammatory Properties

Research demonstrated that compounds with similar structural features exhibited significant anti-inflammatory activity in vitro. The thiazinane ring may contribute to this activity by modulating inflammatory cytokine production.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds related to this structure. Notably:

  • In vitro Studies : Various derivatives were synthesized and tested for their inhibitory effects on AChE and BuChE. Compounds showed varying degrees of potency, with some achieving IC50 values below 10 µM.
  • In silico ADME Predictions : Computational studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles for these compounds, indicating their potential for oral bioavailability.

Summary of Biological Activities

Activity TypeObserved EffectReference
AChE InhibitionModerate inhibition (IC50 < 10 µM)
BuChE InhibitionSelective inhibition
Anti-inflammatorySignificant reduction in cytokines
Anticancer PotentialCXCR4 antagonism

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